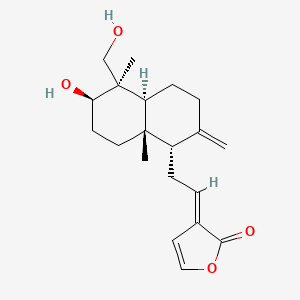![molecular formula C10H27N4Na2O16P B8048883 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B8048883.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5’-inosinate octahydrate: (disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate) is a chemical compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with disodium guanylate. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 5’-inosinate octahydrate can be synthesized through the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces inosinic acid, which is then neutralized with sodium hydroxide to form disodium 5’-inosinate. The compound is then crystallized and purified to obtain the octahydrate form.
Industrial Production Methods
In industrial settings, the production of disodium 5’-inosinate octahydrate involves large-scale fermentation processes. The fermentation broth is subjected to filtration and concentration steps to isolate inosinic acid. This is followed by neutralization with sodium hydroxide and subsequent crystallization to yield the octahydrate form. The final product is dried and packaged for use in the food industry.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 5’-inosinate octahydrate primarily undergoes hydrolysis and substitution reactions.
Hydrolysis: In aqueous solutions, it can hydrolyze to form inosinic acid and sodium ions.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products
Hydrolysis: Inosinic acid and sodium ions.
Substitution: Compounds where sodium is replaced by other cations, such as potassium inosinate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, disodium 5’-inosinate octahydrate is used as a standard for calibrating instruments in analytical chemistry due to its well-defined properties.
Biology
In biological research, it is used to study nucleotide metabolism and the role of nucleotides in cellular processes. It serves as a precursor for the synthesis of other nucleotides and nucleosides.
Medicine
In medicine, disodium 5’-inosinate octahydrate is investigated for its potential therapeutic effects, particularly in enhancing the efficacy of certain drugs by improving their taste and palatability.
Industry
In the food industry, it is widely used as a flavor enhancer in products such as soups, sauces, and snacks. Its ability to enhance the umami taste makes it a valuable additive in processed foods.
Mecanismo De Acción
Disodium 5’-inosinate octahydrate exerts its effects primarily through its interaction with taste receptors. It enhances the umami taste by binding to specific receptors on the tongue, which are responsible for detecting savory flavors. This interaction amplifies the perception of umami, making foods taste more flavorful.
Comparación Con Compuestos Similares
Similar Compounds
Disodium guanylate: Another flavor enhancer that works synergistically with disodium 5’-inosinate to enhance umami taste.
Monosodium glutamate: A widely used flavor enhancer that also targets umami taste receptors.
Disodium succinate: Another compound used to enhance savory flavors in food products.
Uniqueness
Disodium 5’-inosinate octahydrate is unique in its ability to work synergistically with other flavor enhancers like disodium guanylate and monosodium glutamate. This synergy results in a more pronounced umami taste, making it a preferred choice in the food industry. Additionally, its octahydrate form provides stability and ease of handling in industrial applications.
Propiedades
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLBOYKTJDMLH-NAGQJCCQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4Na2O16P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-dimethylpropanoyloxymethyl 7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8048845.png)
![N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester](/img/structure/B8048853.png)

![[2-[(6S,8S,9R,10S,11S,13R,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B8048864.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B8048873.png)


